(2R)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid
Description
(2R)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid (CAS: 1270264-44-2) is a chiral non-proteinogenic amino acid characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an amino acid side chain. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol. The compound is structurally related to phenylalanine but replaces the benzene ring with a 5-chloropyridin-2-yl group, introducing both aromaticity and electronegative chlorine effects. It is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting neurological and metabolic pathways due to its ability to mimic natural amino acids in receptor binding .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
KVPJWMAKACNVGD-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyridine and ®-2-amino-3-bromopropanoic acid.
Reaction Steps:
Industrial Production Methods:
Scale-Up: For industrial production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products:
Oxidation Products: Oxo derivatives of the amino acid.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural amino acids.
Protein Engineering: Utilized in protein engineering studies to introduce specific functional groups into proteins.
Medicine:
Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas, including neurological disorders and cancer.
Industry:
Catalysis: Employed in catalytic processes as a chiral ligand or catalyst precursor.
Material Science: Used in the synthesis of functional materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with enzymes by mimicking natural amino acids, potentially inhibiting enzyme activity.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally analogous to the target molecule, with modifications in substituents, stereochemistry, or functional groups:
Key Research Findings
Chirality and Bioactivity : The (2R)-enantiomer (target) demonstrates superior binding affinity to glutamate receptors compared to its (2S)-counterpart, emphasizing the role of stereochemistry in neurological applications .
Chlorine Substitution: The 5-chloro group on pyridine enhances electron-withdrawing effects, increasing metabolic stability compared to non-halogenated analogs like (R)-2-amino-3-(pyridin-3-yl)propanoic acid .
Heterocycle Modifications : Replacing pyridine with indole (as in the Boc-protected derivative) introduces π-π stacking capabilities but reduces solubility due to indole’s hydrophobicity .
Functional Group Impact : Selenium-containing analogs exhibit unique redox properties, making them suitable for antioxidant drug development but prone to synthetic challenges .
Hazard and Stability Comparisons
- The target compound carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), common among halogenated amino acids .
- The (2S)-enantiomer is discontinued, likely due to lower demand or synthesis complexity .
- Selenium analogs require specialized handling due to selenium’s toxicity, unlike oxygen/sulfur variants .
Biological Activity
(2R)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid, also known as a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amino group, a propanoic acid backbone, and a chlorinated pyridine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Characteristics
The molecular formula of (2R)-2-amino-3-(5-chloropyridin-2-YL)propanoic acid is C_8H_9ClN_2O_2, with a molecular weight of approximately 188.62 g/mol. The presence of the chlorinated pyridine ring allows for specific interactions with biological targets, such as enzymes and receptors.
The biological activity of (2R)-2-amino-3-(5-chloropyridin-2-YL)propanoic acid is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways critical for cellular responses.
Biological Activity
Research into the biological activity of (2R)-2-amino-3-(5-chloropyridin-2-YL)propanoic acid indicates several promising effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
- Neuroprotective Effects : The compound's structural similarity to neurotransmitters suggests potential neuroprotective roles, possibly in conditions like neurodegeneration.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Potential protective effects on neuronal cells | |
| Anti-inflammatory | Modulates cytokine production |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (2R)-2-amino-3-(5-chloropyridin-2-YL)propanoic acid revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both pathogens, indicating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Neuroprotective Mechanism
In vitro studies demonstrated that (2R)-2-amino-3-(5-chloropyridin-2-YL)propanoic acid could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity, suggesting its utility in neurodegenerative disease models.
Q & A
Q. How can conflicting data on metabolic stability between in vitro and in vivo studies be reconciled?
- Methodological Answer : Perform interspecies comparisons (e.g., human vs. rat liver microsomes) to identify species-specific cytochrome P450 interactions. Use stable isotope labeling (e.g., C) to trace metabolic pathways .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in neuropharmacology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
